(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Overview

Description

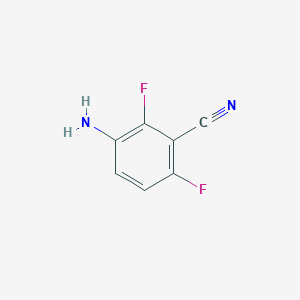

“(S)-3-Amino-3-(2-fluorophenyl)propanoic acid” is a compound with the molecular formula C9H9FO2 . It is also known by other names such as “3-(2-Fluorophenyl)propionic acid” and "Benzenepropanoic acid, 2-fluoro-" . The compound has a molecular weight of 168.16 g/mol .

Molecular Structure Analysis

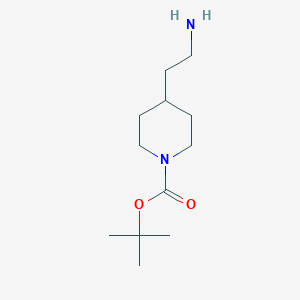

The InChI code for the compound is "InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)" . The compound also has a Canonical SMILES representation: "C1=CC=C(C(=C1)CCC(=O)O)F" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 168.05865769 g/mol . The topological polar surface area of the compound is 37.3 Ų .Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid: is a valuable building block in medicinal chemistry. It is used to synthesize phenylalanine derivatives , which are important in the development of new pharmaceuticals. These derivatives can influence the secretion of anabolic hormones and have potential applications in treating metabolic disorders .

Biochemistry

In biochemistry, this compound serves as a precursor for ergogenic supplements . These supplements are known to enhance physical performance and mental stamina during stress-related tasks, as well as prevent exercise-induced muscle damage .

Pharmacology

Pharmacologically, (S)-3-Amino-3-(2-fluorophenyl)propanoic acid derivatives have been explored for their ergogenic properties . They are investigated for their potential to influence hormone secretion and fuel supply during exercise, which could be beneficial for athletes and individuals with certain metabolic diseases .

Organic Synthesis

In organic synthesis, this compound is utilized in the synthesis of meso-arylporphyrins . These porphyrins are significant for creating catalysts, sensor materials, and optoelectronic devices due to their unique photophysical properties and high stability .

Materials Science

Materials science research has explored the use of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid in the development of functional materials . These materials have applications in medical, technical, and agricultural fields, leveraging the compound’s stability and reactivity .

Safety and Hazards

The safety data sheet for a related compound, “3-(2-Fluorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is a derivative of phenylalanine , an essential amino acid, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative , it may interact with the body’s metabolic processes involving phenylalanine. Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin.

Biochemical Pathways

The compound, being a phenylalanine derivative , might be involved in the phenylalanine metabolic pathway. Phenylalanine is hydroxylated to form tyrosine, which is further converted into L-DOPA and then to dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for various functions in the body, including mood regulation and response to stress.

Result of Action

As a derivative of phenylalanine , it might influence the synthesis of neurotransmitters and other bioactive molecules, potentially affecting mood, cognition, and other physiological processes.

properties

IUPAC Name |

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)